molecular formula C17H15N3OS B2635306 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea CAS No. 121829-01-4

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea

Cat. No. B2635306
CAS RN: 121829-01-4
M. Wt: 309.39
InChI Key: BAAAYZPVZHPPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea, commonly known as MPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTU has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Anti-Inflammatory Applications

The compound N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea has shown promising applications in the field of anti-inflammatory drugs. Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'- phenylureas, which, upon screening, revealed that certain derivatives exhibited potent anti-inflammatory activity. The molecular docking interaction of these compounds indicated their potential as type II p38 kinase inhibitors, which are known for their anti-inflammatory effects (Fatima et al., 2014).

Anticancer Applications

The compound has also been explored for its anticancer properties. Ravinaik et al. (2021) designed and synthesized derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against several cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives performing better than the reference drug, etoposide (Ravinaik et al., 2021).

Cardiovascular Applications

Another study by Drapak et al. (2019) focused on the cardiovascular applications of related thiazole derivatives. They aimed to find potential antihypertensive and cardiotropic drugs among new 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imine derivatives. Their research showed that certain synthesized compounds exhibited high affinity to the angiotensin II receptor, indicating potential as antihypertensive drugs (Drapak et al., 2019).

properties

IUPAC Name

1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-7-9-13(10-8-12)15-11-22-17(19-15)20-16(21)18-14-5-3-2-4-6-14/h2-11H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAAYZPVZHPPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N'-phenylurea

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